molecular formula C13H16BrNO B8809275 5-Bromo-2-(2-methylpiperidin-1-YL)benzaldehyde

5-Bromo-2-(2-methylpiperidin-1-YL)benzaldehyde

Cat. No.: B8809275
M. Wt: 282.18 g/mol
InChI Key: WJRZCLKHUFWMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(2-methylpiperidin-1-YL)benzaldehyde is a useful research compound. Its molecular formula is C13H16BrNO and its molecular weight is 282.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

5-bromo-2-(2-methylpiperidin-1-yl)benzaldehyde

InChI

InChI=1S/C13H16BrNO/c1-10-4-2-3-7-15(10)13-6-5-12(14)8-11(13)9-16/h5-6,8-10H,2-4,7H2,1H3

InChI Key

WJRZCLKHUFWMBC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)Br)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-fluorobenzaldehyde (13.20 g; 65.02 mmol) in DMSO (160 mL) and water (40 mL) were added 2-methylpiperidine (15.35 mL; 130.04 mmol) and anhydrous sodium carbonate (13.78 g; 130.04 mmol). The resulting mixture was heated at 120° C. for 16 h after which it was allowed to cool to RT. Reaction mixture was partitioned between H2O (1 L) and Et2O (2×750 mL) and the combined organic layers were washed with brine (500 mL, pH 5-6 adjusted with HCl), dried over MgSO4, filtered and dried under vacuum to give the title compound as a brown yellow oil (16.3 g, 89%). LC/MS (Method B): 282.1 (M+H)+. HPLC (Method A): Rt 2.20 min (Purity: 93.7%).
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
15.35 mL
Type
reactant
Reaction Step One
Quantity
13.78 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
89%

Synthesis routes and methods II

Procedure details

2-Methylpiperidine (15.4 mL, 130.0 mmol) and anhydrous sodium carbonate (13.8 g, 130.0 mmol) were added into a solution of 5-bromo-2-fluorobenzaldehyde (13.2 g, 65.0 mmol) in DMSO (160 mL) and water (40 mL). The resulting mixture was heated at 120° C. for 16 hours. The reaction mixture was diluted with water (1 L) and extracted with Et2O (2×750 mL). The organic layers were washed with brine (500 mL, pH 5-6 adjusted with a 5N aqueous solution of HCl), combined and dried (MgSO4). The solvents were removed under reduced pressure to give the title compound as a brown yellow oil (16.3 g, 89%) used without further purification in the next step. HPLC (Method A), Rt 2.20 min (purity: 93.7%). UPLC/MS, M+(ESI): 282.1, 284.1. 1H NMR (CDCl3, 300 MHz) δ 10.40 (s, 1H), 7.93 (d, J=2.5 Hz, 1H), 7.62 (dd, J=8.6, 2.5 Hz, 1H), 7.12 (d, J=8.6 Hz, 1H), 3.17 (m, 1H), 3.06 (m, 1H), 2.81 (ddd, J=11.7, 7.6, 3.9 Hz, 1H), 1.89 (m, 1H), 1.83-1.65 (m, 3H), 1.58-1.42 (m, 2H), 0.91 (d, J=6.3 Hz, 3H).
Quantity
15.4 mL
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
89%

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